

# GS 283: A Technical Overview of its Chemical Structure and Pharmacological Properties

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## Compound of Interest

Compound Name: GS 283

Cat. No.: B607735

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**GS 283**, chemically identified as 1-(4'-methoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, is a compound recognized for its multifaceted pharmacological activities. This technical guide provides a comprehensive overview of its chemical structure, and known properties, and outlines experimental methodologies relevant to its study.

## Chemical Structure and Properties

**GS 283** is a tetrahydroisoquinoline derivative with the molecular formula  $C_{17}H_{17}NO_3$ . Its structure features a dihydroxy-substituted tetrahydroisoquinoline core linked to a methoxybenzyl group at the 1-position.

### Physicochemical Properties

A comprehensive search of available literature did not yield specific quantitative data for the melting point, boiling point, solubility, and pKa of **GS 283**. The molecular weight can be calculated from its molecular formula.

Property	Value
Molecular Formula	C <sub>17</sub> H <sub>17</sub> NO <sub>3</sub> <a href="#">[1]</a>
Molecular Weight	283.32 g/mol
CAS Number	149440-36-8 <a href="#">[1]</a>
SMILES	<chem>C(C=1C=2C(=CC(O)=C(O)C2)CCN1)C3=CC=C(OC)C=C3</chem> <a href="#">[1]</a>

## Pharmacological Properties

**GS 283** exhibits a distinct pharmacological profile, acting as a calcium channel antagonist, as well as a weak antagonist at histamine H<sub>1</sub> and muscarinic receptors.[\[1\]](#)

### Pharmacological Data

Target	Activity	pK <sub>B</sub> Value	Organism/Tissue
Calcium Channels	Antagonist	-	Guinea pig and rat tracheal smooth muscle
Histamine H <sub>1</sub> Receptor	Weak Antagonist	5.60 - 6.12	Guinea pig and rat trachealis
Muscarinic Receptors	Weak Antagonist	5.17 - 5.83	Guinea pig and rat trachealis

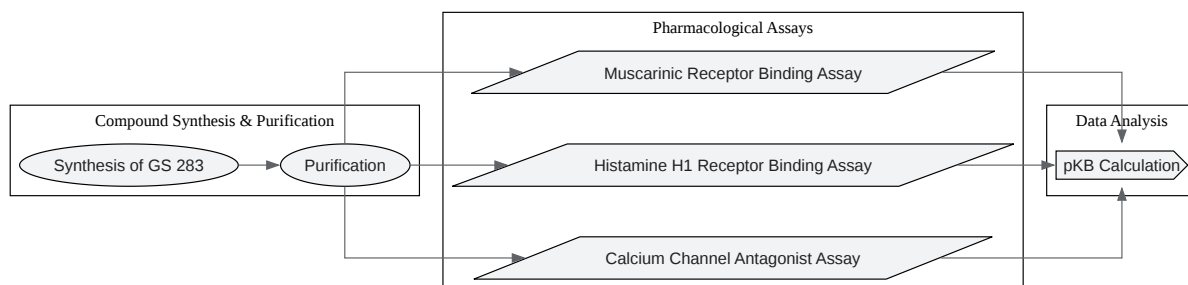
Note: pK<sub>B</sub> values are presented as a range as reported in the cited literature.

A thorough review of existing scientific literature did not reveal any publicly available data on the IC<sub>50</sub>, K<sub>i</sub>, LD<sub>50</sub>, bioavailability, or half-life of **GS 283**.

## Signaling Pathways and Experimental Workflows

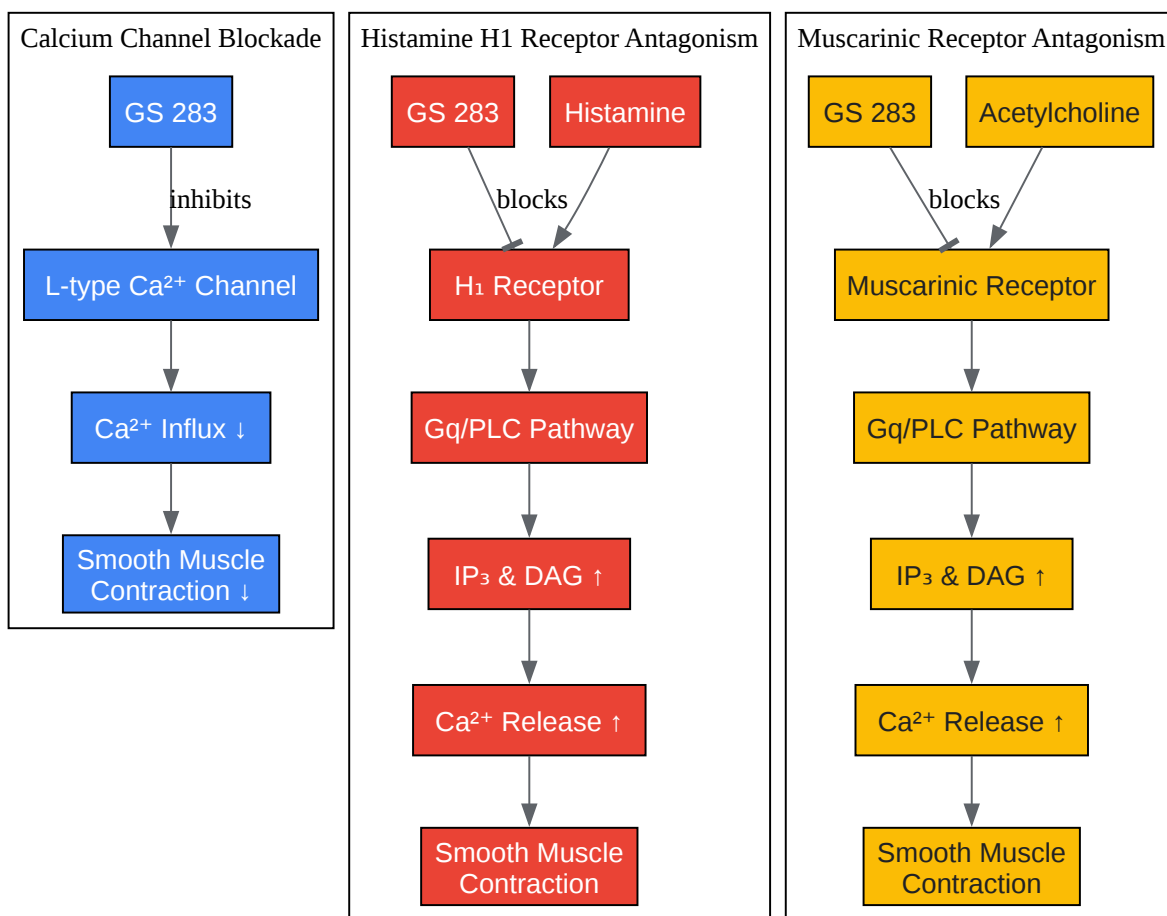
The primary mechanism of action of **GS 283** as a calcium channel antagonist involves the inhibition of calcium influx into smooth muscle cells, leading to relaxation. Its antagonist

activities at histamine H<sub>1</sub> and muscarinic receptors suggest interference with G-protein coupled receptor (GPCR) signaling pathways.



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**Figure 1:** General experimental workflow for the synthesis and pharmacological evaluation of GS 283.



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**Figure 2:** Proposed signaling pathways for the pharmacological actions of **GS 283**.

## Experimental Protocols

Detailed experimental protocols for the synthesis and specific pharmacological assays of **GS 283** are not readily available in the public domain. However, based on standard methodologies for similar compounds, the following outlines the likely experimental approaches.

## 1. Synthesis of 1-(4'-methoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline (**GS 283**)

A plausible synthetic route would involve a Bischler-Napieralski reaction followed by reduction.

- **Step 1: Amide Formation:** Reaction of 3,4-dihydroxyphenethylamine with 4-methoxyphenylacetyl chloride to form the corresponding amide.
- **Step 2: Cyclization (Bischler-Napieralski):** The amide is treated with a dehydrating agent such as phosphorus oxychloride ( $\text{POCl}_3$ ) to induce cyclization and form a 3,4-dihydroisoquinoline intermediate.
- **Step 3: Reduction:** The intermediate is then reduced, for example, with sodium borohydride ( $\text{NaBH}_4$ ), to yield the final tetrahydroisoquinoline product, **GS 283**.
- **Purification:** The crude product would likely be purified using column chromatography or recrystallization.

## 2. Calcium Channel Antagonist Assay (Isolated Tracheal Smooth Muscle)

This assay assesses the ability of **GS 283** to inhibit smooth muscle contraction induced by a depolarizing stimulus.

- **Tissue Preparation:** Tracheal rings are isolated from guinea pigs or rats and mounted in an organ bath containing a physiological salt solution, maintained at  $37^\circ\text{C}$  and aerated with carbogen (95%  $\text{O}_2$  / 5%  $\text{CO}_2$ ).
- **Contraction Induction:** The tracheal rings are contracted by adding a high concentration of potassium chloride (KCl) to the bath, which induces membrane depolarization and opens voltage-gated calcium channels.
- **Drug Application:** Once a stable contraction is achieved, cumulative concentrations of **GS 283** are added to the bath.
- **Data Analysis:** The relaxation of the tracheal muscle is measured as a percentage of the maximal KCl-induced contraction. The concentration of **GS 283** that produces 50% of the maximal relaxation ( $\text{IC}_{50}$ ) can be calculated.

### 3. Histamine H<sub>1</sub> and Muscarinic Receptor Binding Assays

These assays determine the affinity of **GS 283** for these receptors.

- **Membrane Preparation:** Cell membranes expressing the target receptor (histamine H<sub>1</sub> or muscarinic) are prepared from cultured cells or animal tissues.
- **Binding Reaction:** The membranes are incubated with a radiolabeled ligand specific for the receptor (e.g., [<sup>3</sup>H]-pyrilamine for H<sub>1</sub> receptors or [<sup>3</sup>H]-QNB for muscarinic receptors) in the presence of varying concentrations of **GS 283**.
- **Separation and Counting:** The reaction is terminated by rapid filtration to separate the bound from the free radioligand. The radioactivity retained on the filter, representing the bound ligand, is measured using a scintillation counter.
- **Data Analysis:** The concentration of **GS 283** that inhibits 50% of the specific binding of the radioligand (IC<sub>50</sub>) is determined. The K<sub>i</sub> value can then be calculated using the Cheng-Prusoff equation. The pK<sub>B</sub> values are derived from the negative logarithm of the antagonist's dissociation constant.

This technical guide summarizes the currently available information on the chemical structure and pharmacological properties of **GS 283**. Further research is required to fully elucidate its physicochemical characteristics, detailed pharmacological profile, and the specific signaling pathways it modulates. The provided experimental outlines offer a foundation for researchers to design and conduct further investigations into this interesting compound.

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## References

- 1. [pubs.acs.org](https://pubs.acs.org) [[pubs.acs.org](https://pubs.acs.org)]
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